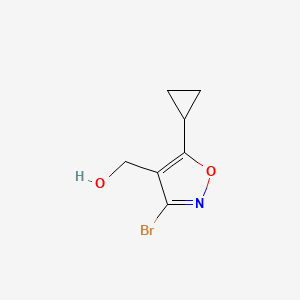

(3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

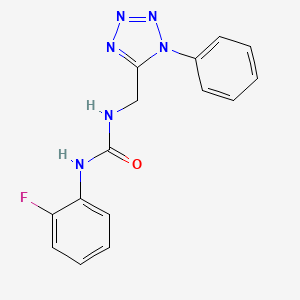

Catalyst for Huisgen 1,3-dipolar Cycloadditions

A study described the preparation of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand via a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC). This ligand forms a stable complex with CuCl, which serves as an outstanding catalyst for CuAAC under various conditions, showcasing its utility in facilitating low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).

Ring Enlargement in Carbohydrate-Derived Compounds

Another research focused on the dibromocarbene addition to D-glyceraldehyde-derived 1,2-oxazines, leading to dibromocyclopropane intermediates, which upon reaction with methanol undergo ring enlargement to produce 5-bromo-1,2-oxazepine derivatives. This process, along with subsequent palladium-catalyzed reactions, demonstrates the compound's role in generating highly substituted 1,2-oxazepine derivatives, important for further synthetic elaborations (Al-Harrasi et al., 2010).

Gas-Phase Reactions with Metal Ions

Investigations into the gas-phase reactions of metal ions with alcohols highlighted the reactivity of methanol and other alcohols with rare earth metal ions (Sc+, Y+, Lu+), revealing the oxophilicity of these metals and the formation of oxygenated species. This study provides insights into the interactions between alcohols and metal ions, which could have implications for understanding the fundamental reactions involving similar compounds (Géribaldicor et al., 1996).

Methanol-based Industrial Biotechnology

Research on methanol-based biotechnology highlighted the potential of methylotrophic bacteria for bioprocesses using methanol as a carbon source. This area of research opens up possibilities for the development of economically competitive bioprocesses and the synthesis of valuable products from methanol, demonstrating the broader applications of methanol and related compounds in biotechnology (Schrader et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of (3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol are currently unknown . This compound is a versatile chemical used in scientific research

Mode of Action

Result of Action

As a research compound, its effects can vary widely depending on the experimental context.

Action Environment

Propiedades

IUPAC Name |

(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c8-7-5(3-10)6(11-9-7)4-1-2-4/h4,10H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKSOKNAPOEGJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)Br)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2868645.png)

![Tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2868646.png)

![4-cyano-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide](/img/structure/B2868654.png)

![N-(1-Cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2868657.png)

![1-[3,5-Bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2868658.png)